六氯合铱(IV)六水合物

描述

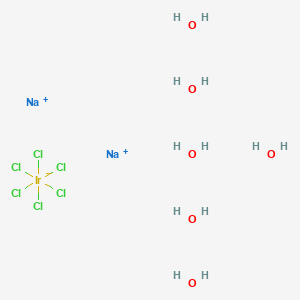

Sodium hexachloroiridate(IV) hexahydrate is a high-purity salt with the linear formula Na2IrCl6 · 6H2O . It is also known by other names such as Disodium hexachloro iridium(2-) hexahydrate, Iridium(IV) sodium chloride hexahydrate, and Sodium iridium(IV) chloride hexahydrate . It is used as a pharmaceutical intermediate and organic intermediate .

Molecular Structure Analysis

The molecular weight of Sodium hexachloroiridate(IV) hexahydrate is 559.01 . The SMILES string representation is O.O.O.O.O.O.[Na+].[Na+].ClIr–(Cl)(Cl)(Cl)Cl .Physical And Chemical Properties Analysis

Sodium hexachloroiridate(IV) hexahydrate appears as a solid . It has an assay of 99.9% trace metals basis . The compound is stable under normal conditions .科学研究应用

High Purity Material

. . This makes it suitable for use in experiments where contamination from other elements could affect the results.

Precursor for Photoreductive Deposition

Sodium hexachloroiridate(IV) hexahydrate can be used as a precursor for the photoreductive deposition of metallic platinum on various substrates . This process can be used to create films that have potential applications as biohybrid catalysts .

Electrochemical Synthesis

Sodium hexachloroiridate(IV) hexahydrate can catalyze the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . This process can be used to create conductive polymers, which have a wide range of applications in electronics and materials science.

Formation of Iridium-Substituted Polyoxometallates

Sodium hexachloroiridate(IV) hexahydrate can be utilized in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates . These compounds have potential applications in catalysis, magnetism, and materials science.

Trace Metal Analysis

Due to its high purity, Sodium hexachloroiridate(IV) hexahydrate can be used in trace metal analysis . This involves the detection and quantification of trace amounts of metals in a sample, which is important in environmental science, geology, and other fields.

Research Use Only (RUO)

Sodium hexachloroiridate(IV) hexahydrate is often labeled as "for research use only" . This means it is intended for laboratory research purposes and not for drug, household, or other uses. This highlights its importance in scientific research.

安全和危害

Sodium hexachloroiridate(IV) hexahydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is dangerous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Sodium hexachloroiridate(IV) hexahydrate is a complex compound with iridium at its core

Mode of Action

It’s known that iridium compounds can catalyze various chemical reactions . For instance, they can catalyze the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . This suggests that Sodium hexachloroiridate(IV) hexahydrate may interact with its targets through redox reactions, leading to changes in the targets’ chemical structure and function.

Action Environment

The action, efficacy, and stability of Sodium hexachloroiridate(IV) hexahydrate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical species . .

属性

IUPAC Name |

disodium;hexachloroiridium(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVJPVJIAOOTJU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12IrNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600591 | |

| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexachloroiridate(IV) hexahydrate | |

CAS RN |

19567-78-3 | |

| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexachloroiridate(IV) hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of using sodium hexachloroiridate(IV) hexahydrate in the study of dinuclear nickel(II) complexes?

A: Sodium hexachloroiridate(IV) hexahydrate serves as a chemical oxidant in this study []. The researchers aimed to investigate the electrochemical properties and reactivity of newly synthesized dinuclear nickel(II) complexes. By using sodium hexachloroiridate(IV) hexahydrate, they could chemically oxidize the nickel(II) centers to higher oxidation states, specifically nickel(III), and characterize the resulting species. This oxidation is crucial for understanding the redox behavior of the dinuclear complexes and their potential applications in catalytic processes, such as olefin epoxidation.

Q2: How does the oxidation of the dinuclear nickel(II) complex by sodium hexachloroiridate(IV) hexahydrate manifest in spectroscopic analysis?

A: The oxidation process induced by sodium hexachloroiridate(IV) hexahydrate leads to observable changes in the spectroscopic properties of the dinuclear nickel(II) complex []. Specifically, upon oxidation, new bands emerge in the visible region of the electronic absorption spectrum. For instance, complex 1·MeCN exhibits new bands at ~520 nm and 427 nm after oxidation. Additionally, the oxidized species display characteristic Electron Paramagnetic Resonance (EPR) signals at 77 K, which are absent in the original nickel(II) complexes. These spectroscopic changes provide evidence for the successful oxidation of the nickel centers from Ni(II) to Ni(III).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。